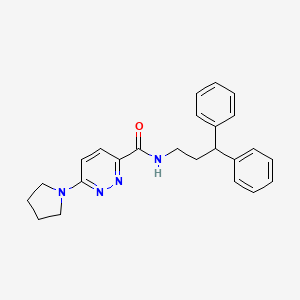

N-(3,3-diphenylpropyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

N-(3,3-Diphenylpropyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 3,3-diphenylpropyl chain and a pyrrolidine substituent. Its structure combines a pyridazine core with a carboxamide linker, which is further modified with bulky aromatic and heterocyclic groups. Its synthetic pathways often involve multi-step reactions, including amide coupling and substitution reactions, as seen in related analogs .

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O/c29-24(22-13-14-23(27-26-22)28-17-7-8-18-28)25-16-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-14,21H,7-8,15-18H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANGXEVRWIZSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-diphenylpropyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyridazine ring substituted with a carboxamide group and a pyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 386.5 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural components.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Interaction studies have indicated that this compound may exhibit significant binding affinity for specific receptors involved in inflammatory processes and other physiological functions. The compound's mechanism often involves modulation of receptor activity, which can lead to therapeutic effects in conditions such as inflammation and pain management.

Potential Applications

Research suggests that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokine release.

- Anticancer activity : Through the induction of apoptosis in cancer cells.

- Antimicrobial properties : By disrupting bacterial cell membranes.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-[4-(4-fluorophenyl)-2-piperidinyl]-6-(pyrimidin-2-yl)pyridazine-3-carboxamide | Contains piperidine instead of pyrrolidine | Anticancer activity |

| N-(2-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | Methyl substitution on phenyl ring | Anti-inflammatory effects |

| N-[4-(trifluoromethyl)phenyl]-6-(morpholin-4-yl)pyridazine-3-carboxamide | Morpholine moiety | Antimicrobial properties |

The unique combination of diphenylpropane and pyrrolidine in this compound enhances its pharmacological profile, potentially improving receptor selectivity and minimizing off-target effects compared to other similar compounds.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits promising results in cellular models. For instance, a study focusing on the compound's effect on the NLRP3 inflammasome showed significant inhibition of IL-1β release in THP-1 cells with an IC50 value of 2.7 nM . This suggests its potential as a therapeutic agent for diseases associated with inflammasome activation.

Pharmacokinetics

Pharmacokinetic evaluations indicate that this compound possesses favorable absorption characteristics. Studies report an oral bioavailability of approximately 62%, making it a viable candidate for further development in oral therapeutic formulations .

In Vivo Efficacy

In vivo studies have highlighted the compound's efficacy in models of septic shock and peritonitis induced by MSU crystals. These findings underscore its potential utility in treating inflammatory diseases mediated by the NLRP3 inflammasome .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s pyridazine-carboxamide core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties:

Key Observations :

- Bulkiness: The 3,3-diphenylpropyl group in the target compound introduces significant steric hindrance compared to smaller substituents like 2-cyanophenyl or cyclopropylcarbamoyl . This may reduce membrane permeability but enhance receptor selectivity.

- Electron-Withdrawing Groups: Analogs with electron-withdrawing substituents (e.g., nitro, cyano) often exhibit altered solubility and binding kinetics. For example, the 2-cyanophenyl analog has a lower molecular weight (293.32 vs.

- Heterocyclic Modifications : Replacement of pyridazine with imidazo[1,2-b]pyridazine (as in (R)-IPMICF16 ) enhances π-π stacking interactions, critical for tropomyosin receptor kinase (Trk) targeting in PET imaging.

Key Observations :

- Stereochemical Control : Pd-catalyzed methods (e.g., ) achieve high stereoselectivity (>20:1 in some cases), critical for bioactive conformations.

- Modularity : The target compound’s synthesis () shares similarities with acetamide derivatives (e.g., Scheme 5 in ), but substitutes pyridazine for phenylacetamide, requiring tailored reaction conditions.

Q & A

Q. What are the recommended synthetic routes for N-(3,3-diphenylpropyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, and what key intermediates should be prioritized?

A stepwise approach is typically employed, starting with the pyridazine core. Key intermediates include the 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid derivative, which is activated (e.g., via carbodiimide coupling) for amide bond formation with 3,3-diphenylpropylamine. Purification via column chromatography or recrystallization ensures intermediate purity. Characterization of intermediates by H/C NMR and mass spectrometry (MS) is critical .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (H, C, 2D-COSY) resolves substituent connectivity, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction provides unambiguous structural validation, particularly for resolving stereochemistry and torsional angles in the diphenylpropyl moiety .

Q. What in vitro assays are suitable for the initial evaluation of its biological activity?

Target-specific assays (e.g., enzyme inhibition for kinase targets) and broad-spectrum cytotoxicity screens (e.g., MTT assays on cancer cell lines) are recommended. Dose-response curves (IC/EC) and selectivity indices against related targets should be calculated. Parallel assays with structural analogs (e.g., pyridazine derivatives) help establish baseline activity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify potential binding poses and stability in target active sites. Quantum mechanical calculations (e.g., DFT for charge distribution) refine interaction energetics. Comparative analysis with co-crystallized ligands in the PDB database validates predictions .

Q. What strategies resolve contradictions in activity data across different studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or compound purity. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization). Re-synthesize the compound under controlled conditions and confirm purity via HPLC (>98%) and elemental analysis. Structural analogs from and can clarify substituent-specific effects .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Design of Experiments (DoE) methodologies screen variables (e.g., temperature, catalyst loading, solvent polarity). Transition metal catalysts (e.g., Pd for cross-coupling) enhance efficiency in pyridazine functionalization. Continuous-flow systems may mitigate side reactions. Post-synthetic purification via preparative HPLC or simulated moving bed (SMB) chromatography ensures high purity .

Q. What in vivo models are appropriate for assessing its pharmacokinetics and toxicity?

Rodent models (e.g., Sprague-Dawley rats) evaluate bioavailability, half-life, and tissue distribution. LC-MS/MS quantifies plasma concentrations. Toxicity endpoints include histopathology and serum biomarkers (e.g., ALT/AST). Comparative studies with structurally related compounds (e.g., pyridazine-carboxamides in ) inform dose-ranging .

Q. How should structure-activity relationship (SAR) studies be designed to explore substituent effects?

Systematically vary substituents on the pyrrolidine and diphenylpropyl groups. Use parallel synthesis to generate analogs, followed by hierarchical clustering of activity data. Pair computational QSAR models with experimental IC values to identify critical pharmacophores. Crystallographic data (e.g., ) can guide rational modifications .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

Scaling amide coupling reactions requires solvent optimization (e.g., switching from DMF to THF) to reduce viscosity. Control exotherms using jacketed reactors. Implement in-line FTIR for real-time monitoring of intermediates. Purification challenges at scale may necessitate switchable polarity solvents or crystallization-directed separation .

Q. How are degradation products analyzed under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS identify major degradation pathways. Accelerated stability testing (40°C/75% RH) over 4–8 weeks predicts shelf life. Metabolite identification in liver microsomes (e.g., human CYP450 isoforms) clarifies in vivo biotransformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.